molecular formula C11H9NO2 B12440015 2-Benzyloxazole-5-carbaldehyde

2-Benzyloxazole-5-carbaldehyde

Cat. No.: B12440015
M. Wt: 187.19 g/mol
InChI Key: WNMMYCCUAYXFRF-UHFFFAOYSA-N
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Description

2-Benzyloxazole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It features a benzene ring fused to an oxazole ring, with a formyl group attached at the 5-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring .

Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of appropriate precursors. These reactions often require specific ligands and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste. The choice of solvents and purification techniques is also crucial in ensuring the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxazole-5-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-benzyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C11H9NO2/c13-8-10-7-12-11(14-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

WNMMYCCUAYXFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(O2)C=O

Origin of Product

United States

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